molecular formula C34H60N6O16 B1434349 Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate CAS No. 1820717-14-3

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate

Cat. No. B1434349
M. Wt: 808.9 g/mol
InChI Key: PGCGWKHWAVIWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate” is a compound that belongs to the family of piperidine derivatives. It has a CAS Number of 1820717-14-3 and a molecular weight of 808.88 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/2C14H27N3O2.3C2H2O4/c21-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;33-1(4)2(5)6/h211-12H,4-10,15H2,1-3H3;3(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 808.88 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in synthesizing biologically active compounds like crizotinib. It was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate, confirmed by MS and 1 HNMR spectrum, with a total yield of 49.9% (Kong et al., 2016).
  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized from commercially available piperidin-4-ylmethanol, with a total yield up to 71.4% (Zhang et al., 2018).

Application in Drug Development

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate of Vandetanib, synthesized with a total yield of 20.2%, confirmed by MS and 1HNMR (Wang et al., 2015).
  • The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic and poor antibacterial activity, confirming its potential use in biological applications (Sanjeevarayappa et al., 2015).

Asymmetric Synthesis

  • 1-Tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, was synthesized asymmetrically, demonstrating the method's applicability for large-scale operation (Jona et al., 2009).

properties

IUPAC Name

tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H27N3O2.3C2H2O4/c2*1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17;3*3-1(4)2(5)6/h2*11-12H,4-10,15H2,1-3H3;3*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCGWKHWAVIWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H60N6O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
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Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
Reactant of Route 5
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate
Reactant of Route 6
Tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate sesquioxalate

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